Application Summary: “5-Methoxybenzofuran-3(2H)-one” is a structural component in the synthesis of certain bioactive compounds . In particular, it’s used in the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives .
Methods of Application: The synthesis of DMC derivatives involves acylation, alkylations, and sulfonylation . For example, DMC readily reacts with alkanoyl chlorides under basic conditions, providing a mixture of 4′-O-acylated-DMC derivatives and 7-O-acylated-4-hydroxycoumarins .
Results or Outcomes: These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines . It was found that most derivatives exhibited higher cytotoxicity than DMC . In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .
5-Methoxybenzofuran-3(2H)-one, with the chemical formula and CAS number 39581-55-0, is a compound belonging to the benzofuran family. It is characterized by a methoxy group attached to a benzofuran ring, which contributes to its unique chemical properties and potential biological activities. The molecular weight of this compound is 164.16 g/mol, and it is typically stored under inert gas conditions at low temperatures (2-8°C) to maintain stability .
Research has indicated that 5-Methoxybenzofuran-3(2H)-one exhibits notable biological activity. It has been evaluated for its cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma cells. The structure-activity relationship analysis suggests that modifications to the benzofuran system can enhance its anticancer properties . Furthermore, studies have indicated potential applications in drug discovery due to its ability to inhibit specific protein kinases involved in apoptosis regulation .
The synthesis of 5-Methoxybenzofuran-3(2H)-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
5-Methoxybenzofuran-3(2H)-one has several applications primarily in medicinal chemistry. Its derivatives are being explored for their potential as anticancer agents due to their cytotoxic properties against various cancer cell lines. Additionally, they may serve as lead compounds for developing drugs targeting apoptosis regulatory proteins, which are crucial in cancer therapy .
Interaction studies involving 5-Methoxybenzofuran-3(2H)-one have focused on its binding affinity with various biological targets. For instance, investigations into its role as a DRAK2 inhibitor have shown promise in protecting pancreatic beta cells from apoptosis, indicating its potential therapeutic applications in diabetes management . Furthermore, computational studies have provided insights into its molecular interactions and reactivity patterns, aiding in the design of more effective derivatives .
Several compounds share structural similarities with 5-Methoxybenzofuran-3(2H)-one. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzofuran-3(2H)-one | Lacks methoxy group | Basic scaffold for various derivatives |
5-Hydroxybenzofuran-3(2H)-one | Hydroxyl group instead of methoxy | Potentially different biological activity |
6-Methoxybenzofuran-3(2H)-one | Methoxy group at position 6 | Different reactivity patterns compared to position 5 |
7-Methoxybenzofuran-3(2H)-one | Methoxy group at position 7 | May exhibit distinct pharmacological profiles |
The uniqueness of 5-Methoxybenzofuran-3(2H)-one lies in its specific methoxy substitution pattern on the benzofuran ring, influencing both its chemical reactivity and biological activity compared to other benzofuran derivatives.